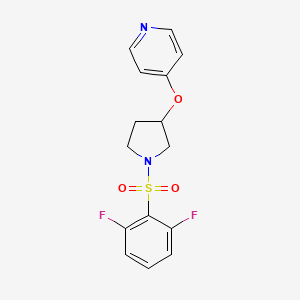

4-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

4-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c16-13-2-1-3-14(17)15(13)23(20,21)19-9-6-12(10-19)22-11-4-7-18-8-5-11/h1-5,7-8,12H,6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYHVMAEFNAMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of various diseases. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₄F₂N₂O₃S

- Molecular Weight : 340.3 g/mol

- CAS Number : 2034617-76-8

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable amines and haloalkanes.

- Sulfonylation : The introduction of the difluorophenyl sulfonyl group is performed using sulfonyl chlorides in the presence of bases like triethylamine.

- Pyridine Formation : The final step involves the introduction of the pyridine moiety through appropriate coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in key metabolic pathways. Research indicates that it may modulate signaling pathways relevant to neurological disorders and inflammatory responses.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Anti-inflammatory Activity : In vitro assays have demonstrated significant anti-inflammatory effects, with IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac. For instance, compounds similar to this compound showed IC₅₀ values ranging from 60 to 80 μg/mL against COX enzymes .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through inhibition of neuroinflammatory pathways and modulation of apoptotic signaling in neuronal cells .

- Antitumor Activity : The compound has been evaluated for its antitumor potential against various cancer cell lines. While some derivatives exhibited moderate tumor growth inhibition, further optimization is required to enhance efficacy .

Study on Anti-inflammatory Properties

A recent study highlighted the anti-inflammatory activity of related compounds that share structural similarities with this compound. The results indicated that these compounds effectively inhibited COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .

Neuroprotective Mechanisms

Research exploring the neuroprotective effects revealed that analogs of this compound could significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a protective role against neurodegenerative conditions .

Comparison with Similar Compounds

| Compound Name | Structure | IC₅₀ (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Similar structure | 70 | Anti-inflammatory |

| Compound B | Similar structure | 65 | Neuroprotective |

| Compound C | Similar structure | 75 | Antitumor |

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity :

- Recent studies have indicated that pyridine-containing compounds, including this sulfonamide derivative, exhibit significant anticancer properties. Pyridine rings have been shown to improve metabolic stability and potency in various drug candidates. For instance, the replacement of phenyl groups with pyridine has led to enhanced biological activity in certain Cdc7 inhibitors by over 500 times compared to their predecessors .

-

Central Nervous System Disorders :

- Compounds with pyridine structures are frequently explored for their effects on the central nervous system (CNS). This specific compound may influence neurotransmitter systems or serve as a scaffold for developing new CNS-active agents. Pyridine derivatives have been linked to treatments for conditions such as migraines, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD) .

- Antimicrobial Properties :

Pharmacokinetics and Mechanism of Action

The pharmacokinetic properties of 4-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine are crucial for understanding its therapeutic potential:

- Metabolic Stability : The incorporation of the pyridine ring is known to improve metabolic stability compared to traditional drug scaffolds . This stability is essential for prolonging the drug's action in vivo.

- Cellular Permeability : Studies have shown that pyridine derivatives can enhance cellular permeability, making them more effective at reaching their targets within cells . This property is particularly important in CNS-targeting drugs.

Structural Significance

The unique structure of this compound allows it to interact with various biological targets:

| Structural Feature | Significance |

|---|---|

| Pyridine Ring | Enhances binding affinity and metabolic stability |

| Sulfonamide Group | Imparts antibacterial properties |

| Pyrrolidine Moiety | Contributes to overall pharmacological activity |

Case Studies

- Cdc7 Kinase Inhibitors :

- Nicotinamide Phosphoribosyltransferase Inhibitors :

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The 2,6-difluorophenylsulfonyl group is electron-withdrawing, enhancing the electrophilic character of adjacent atoms. Key reactions include:

Nucleophilic Substitution

-

The sulfonamide nitrogen can participate in alkylation or arylation under basic conditions. For example, triethylamine-mediated coupling with aryl halides facilitates C–N bond formation .

-

Steric hindrance from the 2,6-difluorophenyl group may reduce reactivity compared to less-substituted analogs.

Hydrolysis

-

Acidic or alkaline hydrolysis of the sulfonamide group is possible but requires harsh conditions (e.g., concentrated HCl at reflux).

Pyridine Ring Functionalization

The pyridine ring exhibits typical aromatic electrophilic substitution behavior, though regioselectivity is influenced by the ether-linked pyrrolidine substituent.

Electrophilic Aromatic Substitution

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | |

| Halogenation | Cl₂/FeCl₃, 50°C | 3-Chloro derivative |

Cross-Coupling Reactions

-

Suzuki–Miyaura coupling at the pyridine 4-position with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃):

Ether Linkage Stability

The pyrrolidin-3-yl-oxy bridge is susceptible to cleavage under specific conditions:

Acidic Hydrolysis

-

Treatment with HBr/AcOH (48 hours, reflux) cleaves the ether bond, yielding 3-hydroxypyrrolidine and 4-hydroxypyridine.

Radical Degradation

Coordination Chemistry

The pyridine nitrogen and sulfonyl oxygen can act as ligands for metal complexes. For example:

-

Platinum(II) complexes form via reaction with K₂PtCl₄ in 2-ethoxyethanol, producing octahedral geometries .

Biological Interactions

The sulfonamide group engages in hydrogen bonding with biomolecular targets (e.g., enzymes):

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with pyridine derivatives bearing sulfonamide or sulfonyl groups. Key analogues include:

Key Observations:

- Electronic Effects: The 2,6-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to mono-fluorinated (e.g., 2,4-difluorophenyl in Ir-D1) or non-fluorinated analogues. This enhances stability and may influence π-π stacking in biological or material systems .

- Solubility: The sulfonyl group likely improves aqueous solubility compared to non-polar analogues like the chloro-substituted pyridines in .

Pharmacological and Material Performance

- Bioactivity: While direct data on the target compound is unavailable, sulfonyl-pyrrolidine derivatives are associated with kinase inhibition and antimicrobial activity. The 2,6-difluoro substitution may enhance target selectivity compared to non-fluorinated analogues .

- OLED Applications: The difluorophenyl group in Ir-D1/Ir-D2 improves color purity and efficiency by reducing vibrational relaxation. The target compound’s sulfonyl group could similarly stabilize excited states in emissive materials .

Physicochemical Properties

- Melting Points: compounds with chloro/methoxy substituents exhibit higher melting points (268–287°C) due to strong intermolecular forces, whereas the target compound’s sulfonyl group may lower its melting point via reduced crystallinity .

- Spectroscopic Data: The ¹H NMR of the target compound would show distinct shifts for pyrrolidine protons (δ ~3.5–4.0 ppm) and pyridine aromatic protons (δ ~7.0–8.5 ppm), comparable to analogues in .

Q & A

Q. How should discrepancies in reported IC₅₀ values between enzymatic and cellular assays be interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.